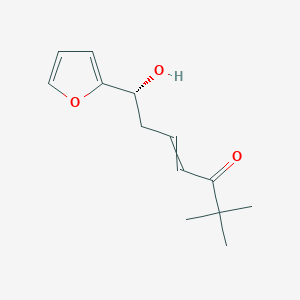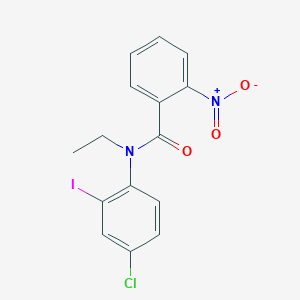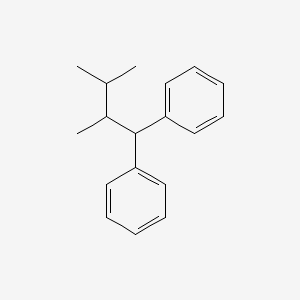![molecular formula C15H9IO B14212072 4-[(4-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-75-5](/img/structure/B14212072.png)
4-[(4-Iodophenyl)ethynyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Iodophenyl)ethynyl]benzaldehyde is an organic compound that features both an iodophenyl and an ethynyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)ethynyl]benzaldehyde can be achieved through a Sonogashira coupling reaction. This involves the coupling of 4-iodobenzaldehyde with an ethynyl group. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodophenyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-[(4-Iodophenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Iodophenyl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The ethynyl group can participate in π-π interactions, while the iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
4-Ethynylbenzaldehyde: Lacks the iodophenyl group, which reduces its potential for halogen bonding interactions.
Uniqueness
4-[(4-Iodophen
Properties
CAS No. |
628290-75-5 |
|---|---|
Molecular Formula |
C15H9IO |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
4-[2-(4-iodophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9IO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-11H |
InChI Key |
PXMBQVMRWDCILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


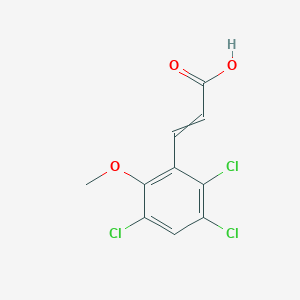
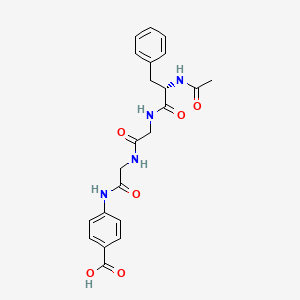
![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
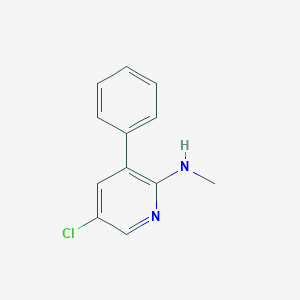
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
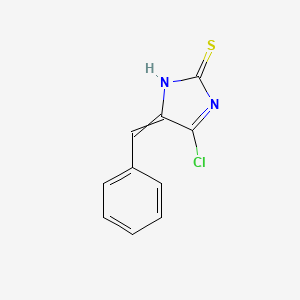
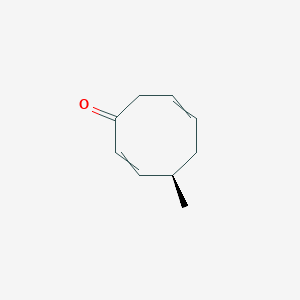
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)

![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
